molecular formula C15H20O5 B1247785 Varioxirane

Varioxirane

Cat. No. B1247785
M. Wt: 280.32 g/mol
InChI Key: QNXZXQFMPYBZPW-QSPXFUDCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Varioxirane is a natural product found in Aspergillus stellatus with data available.

Scientific Research Applications

Total Synthesis

The first stereoselective total synthesis of varioxirane was accomplished, confirming the proposed biosynthetic pathway by converting varioxirane to (+)-varitriol. This synthesis involved key steps like the Horner-Wadsworth-Emmons reaction and diastereoselective reduction of α,β-unsaturated ketone (Sudhakar & Raghavaiah, 2013).

Biomimetic Synthesis

The first diastereoselective synthesis of natural fungal metabolite (+)-andytriol, a proposed biosynthetic precursor of varioxirane, was achieved. This method utilized a biomimetic Katsuki–Sharpless epoxidation to construct the oxirane ring of varioxiranes (Markovič, Lopatka, Koóš, & Gracza, 2015).

Marine-Derived Fungus Study

Varioxirane was identified among other metabolites from a marine-derived strain of the fungus Emericella variecolor. In a study involving the National Cancer Institute's 60-cell panel, varitriol displayed increased potency against certain cancer cell lines (Malmstrøm, Christophersen, Barrero, Oltra, Justicia, & Rosales, 2002).

Synthesis of Varioxiranol A

The first total synthesis of natural varioxiranol A and confirmation of its absolute configuration was achieved. This synthesis provided insights into preparing other polyketide derivatives like varioxiranols B-G and varioxirane (Lásiková, Doháňošová, Štiblariková, Parák, Moncol’, & Gracza, 2019).

Endophytic Fungus Research

Two new compounds, emervaridione and varioxiranediol, were identified from the endophytic fungus Emericella variecolor, along with varioxirane. These discoveries contribute to understanding the chemical diversity and potential applications of endophytic fungi (Liangsakul, Pornpakakul, Sangvichien, Muangsin, & Sihanonth, 2011).

properties

Product Name

Varioxirane

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

(E,1R,2R)-4-[2-(hydroxymethyl)-3-methoxyphenyl]-1-[(2R,3R)-3-methyloxiran-2-yl]but-3-ene-1,2-diol

InChI

InChI=1S/C15H20O5/c1-9-15(20-9)14(18)12(17)7-6-10-4-3-5-13(19-2)11(10)8-16/h3-7,9,12,14-18H,8H2,1-2H3/b7-6+/t9-,12-,14-,15+/m1/s1

InChI Key

QNXZXQFMPYBZPW-QSPXFUDCSA-N

Isomeric SMILES

C[C@@H]1[C@H](O1)[C@@H]([C@@H](/C=C/C2=C(C(=CC=C2)OC)CO)O)O

Canonical SMILES

CC1C(O1)C(C(C=CC2=C(C(=CC=C2)OC)CO)O)O

synonyms

varioxirane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Varioxirane
Reactant of Route 2
Varioxirane
Reactant of Route 3
Varioxirane
Reactant of Route 4
Varioxirane
Reactant of Route 5
Varioxirane
Reactant of Route 6
Varioxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.